4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride
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Overview
Description
4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a sulfonyl fluoride group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride typically involves multiple steps. One common method starts with the bromination of 1-methylindole to introduce the bromine atom at the 4th position. This is followed by the sulfonylation of the indole ring at the 3rd position using sulfonyl chloride reagents. Finally, the sulfonyl chloride is converted to sulfonyl fluoride using fluoride sources such as potassium fluoride or cesium fluoride under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction can affect various biological pathways and processes, making the compound useful for studying enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-bromo-3-methyl-1H-indole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-methyl-1H-indole-3-sulfonyl fluoride: Similar structure but without the bromine atom at the 4th position.
Uniqueness
4-bromo-1-methyl-1H-indole-3-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development .
Properties
CAS No. |
2742660-66-6 |
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Molecular Formula |
C9H7BrFNO2S |
Molecular Weight |
292.1 |
Purity |
95 |
Origin of Product |
United States |
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